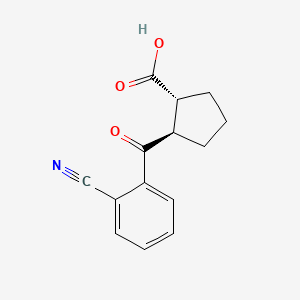

trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 733740-85-7

Cat. No.: VC2281180

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733740-85-7 |

|---|---|

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | (1R,2R)-2-(2-cyanobenzoyl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H13NO3/c15-8-9-4-1-2-5-10(9)13(16)11-6-3-7-12(11)14(17)18/h1-2,4-5,11-12H,3,6-7H2,(H,17,18)/t11-,12-/m1/s1 |

| Standard InChI Key | ZFLWCWLNGYIOGT-VXGBXAGGSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2C#N |

| SMILES | C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2C#N |

| Canonical SMILES | C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2C#N |

Introduction

Chemical Identity and Structure

Basic Information

Trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid is identified by the CAS registry number 733740-85-7. It has several synonyms including (1R,2R)-2-(2-cyanobenzoyl)cyclopentane-1-carboxylic acid and Cyclopentanecarboxylic acid, 2-(2-cyanobenzoyl)-, (1R,2R)-rel- . The compound belongs to the broader class of cyclopentane carboxylic acids and is also classified as an aromatic compound due to the presence of the benzoyl group.

Molecular Properties

The molecular formula of the compound is C₁₄H₁₃NO₃ with a molecular weight of 243.26 g/mol . The structure features a cyclopentane ring with a carboxylic acid group at position 1 and a 2-cyanobenzoyl moiety at position 2 in the trans configuration. This stereochemical arrangement is crucial for its reactivity and potential applications.

Structural Characteristics

The compound has several key functional groups:

-

A cyclopentane ring serving as the core structure

-

A carboxylic acid group (-COOH) at position 1 of the cyclopentane ring

-

A benzoyl group at position 2 of the cyclopentane ring

-

A cyano group (-CN) at position 2 of the benzene ring

This combination of functional groups contributes to its chemical versatility and reactivity patterns, particularly in nucleophilic and electrophilic substitution reactions.

Physical and Chemical Properties

Physical Appearance

While specific information about the physical appearance of trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid is limited in the available sources, structurally similar compounds are typically crystalline solids at room temperature. The presence of both the carboxylic acid and cyano groups suggests it likely exists as a white to off-white crystalline powder.

Solubility Profile

Based on its chemical structure, trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid likely exhibits:

-

Moderate solubility in polar organic solvents such as methanol, ethanol, and acetone

-

Limited solubility in water due to its aromatic and cycloaliphatic components

-

Enhanced water solubility under basic conditions due to deprotonation of the carboxylic acid group

Chemical Reactivity

The compound possesses multiple reactive sites:

-

The carboxylic acid group can participate in esterification, amidation, and reduction reactions

-

The cyano group can undergo hydrolysis to form amides or carboxylic acids

-

The carbonyl group of the benzoyl moiety can participate in nucleophilic addition reactions

This diverse reactivity profile makes it valuable as a versatile intermediate in organic synthesis.

Synthesis and Production

Production Considerations

Commercial production of this compound would need to address:

-

Starting material availability and cost

-

Stereoselectivity in the synthesis process

-

Purification methods to achieve high purity

-

Stability during storage and transport

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Additional precautionary statements include guidelines for storage, disposal, and specific first-aid measures .

Applications in Research and Industry

Synthetic Chemistry Applications

Trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid serves as an important building block in organic synthesis. Drawing parallels from related compounds, potential applications include:

-

Precursor for the synthesis of complex heterocyclic compounds

-

Starting material for the preparation of pharmaceutical intermediates

-

Component in the synthesis of novel materials with specific properties

| Manufacturer | Product Description | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| Rieke Metals | Trans-2-(2-cyanobenzoyl)cyclopentane-1-carboxylic acid | 97% | 1g | $1454 |

| Matrix Scientific | trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid | >95% | 1g | $1456 |

| American Custom Chemicals Corporation | TRANS-2-(2-CYANOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID | 95.00% | 1g | $1940.4 |

| Matrix Scientific | trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid | >95% | 2g | $2000 |

| Rieke Metals | Trans-2-(2-cyanobenzoyl)cyclopentane-1-carboxylic acid | 97% | 2g | $2115 |

The relatively high cost reflects the specialized nature of this compound and the complexity involved in its synthesis.

Related Compounds and Comparative Analysis

Structural Analogues

Several compounds share structural similarities with trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid but differ in specific aspects:

-

Trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid: Contains a cyano group at position 3 instead of position 2 on the benzoyl ring

-

Trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid: Features a cyano group at position 4 on the benzoyl ring, with CAS number 733740-87-9

-

2-Cyanocyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of cyclopentane and lacks the benzoyl group, with CAS number 115720-23-5

Structure-Property Relationships

The position of the cyano group on the benzoyl ring and the nature of the cycloalkane ring significantly influence the properties of these compounds:

-

Electronic effects: The ortho-positioned cyano group in trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid likely creates distinct electronic effects compared to its meta (3-position) and para (4-position) analogues

-

Steric considerations: The proximity of the cyano group to the carbonyl in the ortho position may influence reactivity patterns

-

Ring size effects: The five-membered cyclopentane ring in the target compound creates different conformational properties compared to six-membered cyclohexane analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume